5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE typically involves the condensation of 5-chloro-3-phenyl-1H-indole-2-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17ClN4O |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H17ClN4O/c25-17-10-11-21-19(12-17)22(15-6-2-1-3-7-15)23(28-21)24(30)29-27-14-16-13-26-20-9-5-4-8-18(16)20/h1-14,26,28H,(H,29,30)/b27-14+ |
InChI Key |
YKLCEMQDLDGTBM-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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